

Comparative Guide to DFT Studies on the Reaction Mechanisms of 1-Dodecene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Density Functional Theory (DFT) studies on the primary reaction mechanisms of **1-dodecene**: hydroformylation, oxidation (epoxidation), and polymerization. The information is intended to assist researchers in understanding the theoretical underpinnings of these transformations, selecting appropriate catalytic systems, and designing experimental protocols.

Hydroformylation of 1-Dodecene

Hydroformylation, or oxo-synthesis, is a crucial industrial process for producing aldehydes from alkenes. For **1-dodecene**, this reaction yields valuable C13 aldehydes, which are precursors to detergents and plasticizers. DFT studies have been instrumental in elucidating the mechanisms of various catalytic systems, particularly those based on rhodium.

Comparison of Catalytic Systems for Hydroformylation



Catalyst System	DFT Functional/Basis Set	Key Findings from DFT Studies	Experimental Validation
Rhodium-Biphephos	BP86/def2-TZVP (D3 correction)	The active catalyst is identified as HRh(BiPhePhos) (CO)2. The coordination of the olefin is suggested to be the ratedetermining step. DFT calculations helped identify partially oxidized ligand derivatives as sources of catalyst degradation, leading to a loss of regioselectivity.[1][2]	Operando FTIR spectroscopy confirms the proposed active species and degradation pathways. Kinetic deactivation experiments show a decrease in conversion and regioselectivity in the presence of hydroperoxide impurities.[1]
Rhodium- Triphenylphosphine	CCSD(T)//B3LYP	For the model reaction with ethylene, CO insertion is predicted to be the ratedetermining step with an activation barrier of 14.9 kcal/mol at the B3LYP//B3LYP level.	Experimental enthalpy of hydroformylation is reasonably predicted by the calculations.[4]



The turnover rate is primarily determined The computational by the alkene model accurately Cobalt-Carbonyl DFT, Coupled-Cluster coordination step. The predicts experimental (Phosphine-free) Theory model shows good kinetic data for alkene agreement with hydroformylation.[5][6] experimental reaction rate laws.[5][6][7]

Experimental Protocols: Rhodium-Biphephos Catalyzed Hydroformylation

Catalyst Preparation and Reaction Setup: The reaction is typically carried out in a stainless-steel batch reactor.[1] The catalyst precursor, for instance, Rh(acac)(CO)2, and the Biphephos ligand are dissolved in a suitable solvent system, which can be a thermomorphic multicomponent system like N,N-dimethylformamide and decane.[8]

Reaction Conditions:

- Temperature: 95–120 °C[1][9]
- Pressure: 30 bar of syngas (CO/H₂ = 1/1)[1]
- Catalyst Loading: 0.01 mol% Rh with respect to **1-dodecene**[1]
- Ligand/Metal Ratio: A Biphephos/Rh molar ratio of 3.3 has been used.[1]
- Substrate: Distilled 1-dodecene to minimize hydroperoxide impurities.[1]

Analysis: The reaction progress and product distribution (n-tridecanal vs. iso-tridecanal) are monitored by gas chromatography (GC).[1] Operando FTIR spectroscopy can be employed to observe the catalyst species during the reaction.[1][2]

Computational Methodology: DFT Calculations

DFT calculations for these systems are often performed using software packages like Gaussian or Turbomole. A common approach involves:



- Functional: BP86 with D3 dispersion correction.[1]
- Basis Set: def2-TZVP for all atoms.[1]
- Solvation Model: A continuum solvation model may be used to account for solvent effects.
- Analysis: Frequency calculations are performed to characterize stationary points as minima
 or transition states. Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm
 the connection between transition states and the corresponding reactants and products.

Signaling Pathways and Logical Relationships



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Caption: Generalized Heck-Breslow mechanism for rhodium-catalyzed hydroformylation.

Epoxidation of 1-Dodecene

Epoxidation introduces an oxygen atom across the double bond of **1-dodecene**, forming 1,2-epoxydodecane, a valuable intermediate for the synthesis of surfactants, lubricants, and polymers. While specific DFT studies on **1-dodecene** epoxidation are less common, the mechanisms can be inferred from studies on other long-chain alkenes.

Comparison of Epoxidation Methods



Method	Oxidizing Agent	Catalyst	Key Mechanistic Features (from general alkene studies)
Peroxy Acid Epoxidation	Performic Acid or Peracetic Acid	None (acid-catalyzed)	The reaction proceeds via the "butterfly" transition state where the peroxy acid delivers an oxygen atom to the alkene. The process is typically concerted.
Transition Metal	Hydrogen Peroxide	Tungsten-based	The catalyst activates H ₂ O ₂ to form a reactive metal-peroxo species that transfers an oxygen atom to the alkene. This method is considered more sustainable.[10]
Catalyzed Epoxidation	(H2O2)	polyoxometalate	
Aldehyde-Catalyzed	Aqueous Hydrogen	Atropisomeric two-	The aldehyde catalyst reacts with H ₂ O ₂ to form a peroxyacetal intermediate which then epoxidizes the alkene.[11]
Epoxidation	Peroxide	axis aldehyde	

Experimental Protocols: Epoxidation with In Situ Generated Performic Acid

Reaction Setup: The reaction can be performed in a standard glass reactor equipped with a stirrer and temperature control.

Reagents:



• 1-Dodecene

- Hydrogen Peroxide (e.g., 30% aqueous solution)
- Formic Acid[12]

Procedure:

- A mixture of hydrogen peroxide and formic acid is prepared to generate performic acid in situ.[13]
- 1-dodecene is added to the reaction mixture.
- The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 2.5 hours).[12]
- The progress of the reaction can be monitored by analyzing the oxirane oxygen content.

Experimental Protocols: Tungsten-Catalyzed Epoxidation

Reaction Setup: A round-bottom flask with a magnetic stirrer and a condenser is suitable for this reaction.

Reagents:

- 1-Dodecene
- Aqueous Hydrogen Peroxide
- Tungsten-based polyoxometalate catalyst[10]

Procedure:

- The terpene, catalyst, and aqueous H₂O₂ are combined.
- The mixture is stirred at a specific temperature (e.g., 50 °C for less reactive alkenes) until the reaction is complete.[10]

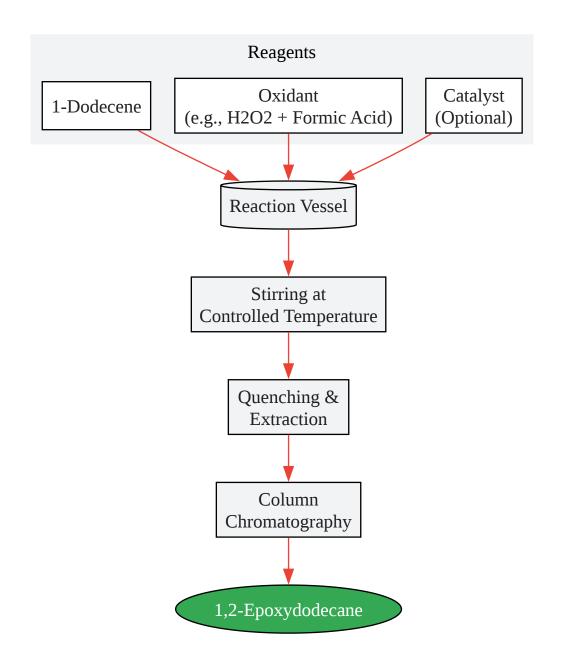


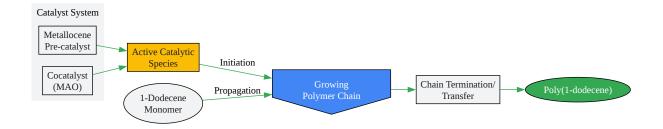




• The product can be isolated by extraction and purified by column chromatography.









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